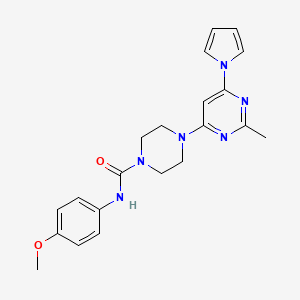

![molecular formula C25H21FN2O3S2 B2772592 N-benzyl-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105250-15-4](/img/structure/B2772592.png)

N-benzyl-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the thiophene family of compounds, which are known for their diverse biological activities. In

Applications De Recherche Scientifique

Antimalarial Applications

Benzothiophene Carboxamide Derivatives as Antimalarials : Benzothiophene derivatives, including sulphonamides and carboxyls, have been synthesized and found to possess wide pharmacological applications. A study highlights bromo-benzothiophene carboxamide derivatives as potent inhibitors of Plasmodium enoyl-acyl carrier protein (ACP) reductase, a key enzyme in the fatty acid biosynthesis pathway of Plasmodium falciparum, the parasite responsible for malaria. These compounds demonstrate promise for the development of potent antimalarials, with one specific compound showing significant inhibitory potency (Banerjee et al., 2011)[https://consensus.app/papers/benzothiophene-carboxamide-derivatives-inhibitors-banerjee/597a83a7231e5207b13036d30b6f9f61/?utm_source=chatgpt].

Antimicrobial and Antipathogenic Applications

Thiourea Derivatives with Antipathogenic Activity : Thiourea derivatives have been synthesized and evaluated for their antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. The presence of halogen atoms, such as iodine, bromide, or fluorine, on the N-phenyl substituent of the thiourea moiety significantly enhances their anti-microbial properties (Limban et al., 2011)[https://consensus.app/papers/synthesis-spectroscopic-properties-antipathogenic-limban/506c62f7762f5d69aa386d41482edbb1/?utm_source=chatgpt].

Anticancer Applications

Sulfonamide Derivatives as Anticancer Agents : A study on pyrazole-sulfonamide derivatives explores their antiproliferative activities against cancer cell lines. These compounds, derived from specific carboxamide structures, exhibit selective effects against rat brain tumor cells (C6), with some displaying broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014)[https://consensus.app/papers/synthesis-activities-pyrazolesulfonamide-derivatives-mert/a634bd239a745ae68e2b8f3d01fd6126/?utm_source=chatgpt].

Material Science Applications

Polyamides with High-Molecular-Weight : The synthesis and characterization of high-molecular-weight polyamides based on dicarboxylic acids and various aromatic diamines highlight their solubility in polar solvents and their formation into tough, flexible, and transparent films. These materials, derived from similar chemical backbones as the compound , possess significant thermomechanical stability and potential for various industrial applications (Hsiao & Chang, 1996)[https://consensus.app/papers/synthesis-properties-novel-polyamides-based-multiring-hsiao/45013f92dd095aaab821012a45f39730/?utm_source=chatgpt].

Propriétés

IUPAC Name |

N-benzyl-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O3S2/c1-28(21-13-6-3-7-14-21)33(30,31)24-22(19-11-8-12-20(26)15-19)17-32-23(24)25(29)27-16-18-9-4-2-5-10-18/h2-15,17H,16H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBHZGUHEUMUKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2772509.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methylbenzamide](/img/structure/B2772510.png)

![2,2-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2772512.png)

![methyl 4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2772516.png)

![N-(4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772517.png)

![6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772522.png)

![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2772523.png)

![{6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2772525.png)

![Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2772526.png)

![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2772530.png)

![4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5h)-dicarboxylate](/img/structure/B2772531.png)